![molecular formula C14H12FNO4S B4748388 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4748388.png)
4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid involves complex organic synthesis techniques. For instance, the synthesis of similar azo-benzoic acids and their precursors has been achieved through reactions involving specific precursors and characterized using NMR, UV-VIS, and IR spectroscopy. Such processes highlight the intricate steps required to construct the molecular framework of these compounds, including the introduction of sulfonyl and fluorophenyl groups into the benzoic acid backbone (Baul et al., 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide-based compounds, such as 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid, is characterized using advanced spectroscopic and computational methods. Density Functional Theory (DFT) calculations, along with spectroscopic techniques like NMR and IR, are employed to determine the geometries, electronic structures, and vibrational frequencies of these molecules. These studies facilitate a deep understanding of the molecule's electronic and spatial configuration, essential for predicting its reactivity and interactions with other molecules (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, reflecting their chemical properties. These reactions include acid-base dissociations, azo-hydrazone tautomerism, and interactions with metals. Understanding these chemical behaviors is crucial for applications in catalysis and materials science, where the reactivity and stability of sulfonamide groups play a significant role. Such insights are obtained through experimental studies and theoretical analyses, revealing the compounds' versatility and reactivity (Bermejo et al., 2000).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including their solubility, thermal stability, and crystalline structure, are investigated to understand their behavior under different conditions. Techniques like X-ray diffraction and thermal analysis provide valuable information on the crystal packing, hydrogen bonding interactions, and thermal decomposition patterns. These properties are critical for designing materials with specific characteristics, such as high thermal stability or desired solubility profiles (Li et al., 2009).
Chemical Properties Analysis
The chemical properties of 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid and related compounds, such as their acidity, reactivity towards nucleophiles or electrophiles, and potential for forming derivatives, are explored through various chemical reactions and spectroscopic studies. These investigations help in identifying functional groups' roles and the impact of substituents on the molecule's overall reactivity and stability. Understanding these properties is essential for their application in synthesis, catalysis, and material science (Hamadi et al., 1999).
Safety and Hazards
properties
IUPAC Name |
4-[[(4-fluorophenyl)sulfonylamino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCHRMCUEZRTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Fluorophenyl)sulfonyl]amino}methyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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